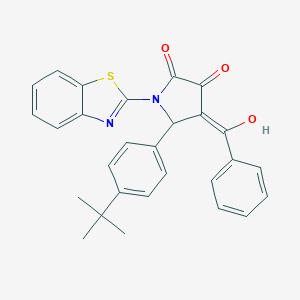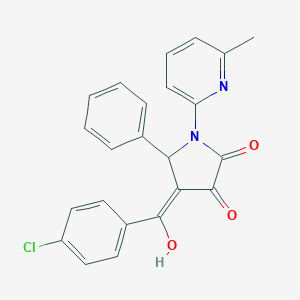![molecular formula C27H21FN2O3 B282278 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential applications in treating various diseases. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is complex and not fully understood. However, it is believed that 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one works by modulating the immune system and reducing inflammation in the central nervous system. 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a sphingosine-1-phosphate (S1P) receptor modulator, which means that it binds to and activates specific receptors in the body that are involved in regulating immune function and inflammation.
Biochemical and Physiological Effects
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a number of biochemical and physiological effects in the body. One of the most significant effects is its ability to reduce inflammation in the central nervous system. This can help to reduce the symptoms of MS and other autoimmune diseases. 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has effects on the immune system, including reducing the number of immune cells that are able to enter the central nervous system. This can help to prevent further damage to the nervous system and slow the progression of the disease.
実験室実験の利点と制限
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it useful for investigating the underlying biological processes involved in various diseases. 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is also relatively easy to synthesize in the lab, which makes it readily available for use in experiments. However, there are also some limitations to using 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, it can be difficult to control the dose and concentration of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in experiments, which can make it challenging to interpret the results.
将来の方向性
There are a number of future directions for research on 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is in developing new formulations of the compound that can be more easily administered to patients. Another area of interest is in investigating the potential applications of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in treating other diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and how it interacts with the immune system and other biological processes in the body.
合成法
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized equipment and expertise. One of the key steps in the synthesis process is the reaction between 2-aminoindole and 4-fluorobenzoyl chloride, which results in the formation of a key intermediate compound. This intermediate is then further modified to produce the final product, 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in treating various diseases. One of the most promising applications of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can cause a wide range of symptoms, including muscle weakness, fatigue, and difficulty with coordination and balance. 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be effective in reducing the frequency and severity of MS relapses and slowing the progression of the disease.
特性
分子式 |
C27H21FN2O3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21FN2O3/c28-20-12-10-18(11-13-20)25(31)23-24(17-6-2-1-3-7-17)30(27(33)26(23)32)15-14-19-16-29-22-9-5-4-8-21(19)22/h1-13,16,24,29,31H,14-15H2/b25-23+ |
InChIキー |
RFNSMZQOBXUGDX-WJTDDFOZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
正規SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
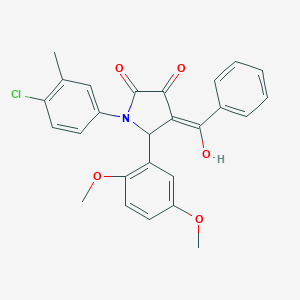
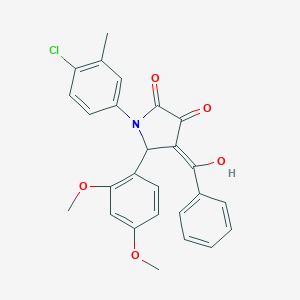

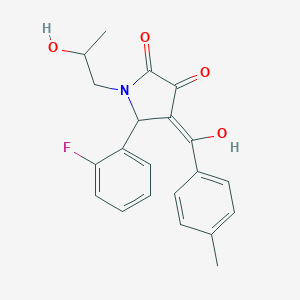
![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
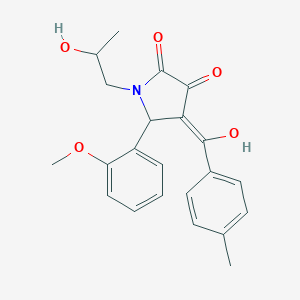
![methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B282212.png)
